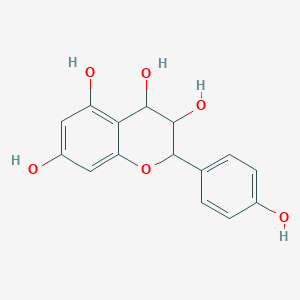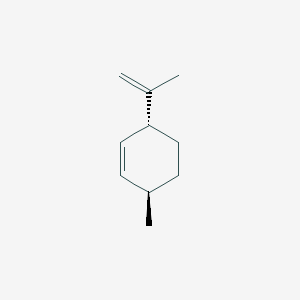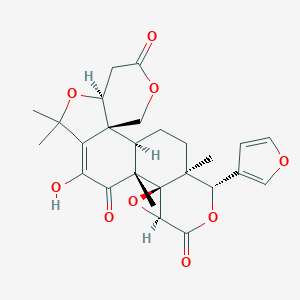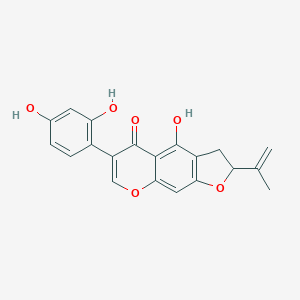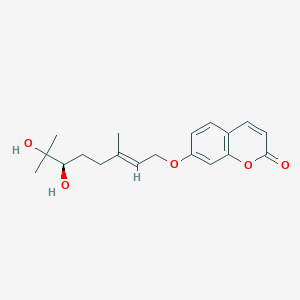
Marmin
描述
Marmin is a coumarin that can be isolated from the immature bark of Aegle marmelos Correa . It antagonizes the histamine-induced contraction in a competitive manner .
Molecular Structure Analysis
This compound has a molecular formula of C19H24O5 and an average mass of 332.391 Da . It contains a total of 49 bonds, including 25 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), 2 hydroxyl groups, 1 secondary alcohol, 1 tertiary alcohol, and 1 ether (aromatic) .科学研究应用
药理学和植物化学
Marmin,被鉴定为Aegle marmelos根皮中重要的香豆素化合物,在传统医学中被使用。已经开发出一种稳健的高效薄层色谱 (HPTLC) 方法,用于同时测定 A. marmelos 中的 this compound 和其他化合物。 该方法对于检测、监测和定量原材料中的 this compound 至关重要,对于种质的化学筛选也至关重要 .
抗菌活性
含有 this compound 的 A. marmelos 粗提物已显示出治疗微生物疾病的潜力。 研究表明,这些提取物可以有效地对抗多种病原体,表明 this compound 在开发新的抗菌剂方面发挥作用 .
抗糖尿病研究
This compound 是 A. marmelos 植物化学成分的一部分,已被研究用于抗糖尿病特性。 该植物提取物中 this compound 的存在与显著的抗糖尿病作用有关,正在探索其治疗应用 .
胃保护作用
研究还强调了含有 this compound 的 A. marmelos 提取物的胃保护作用。 这些发现为开发治疗胃溃疡和相关胃肠道疾病的治疗方法提供了希望 .
抗炎和镇痛应用
This compound 已被研究用于其抗炎和镇痛特性。 其在药用植物提取物中的存在表明其在疼痛管理和炎症控制方面的潜在用途 .
抗癌潜力
This compound 的生物活性扩展到抗癌研究,其中已评估其对各种癌细胞系的有效性。 该化合物抑制癌细胞生长的能力使其成为进一步肿瘤学研究的候选者 .
心血管健康
临床前研究表明,this compound 可能对心血管健康产生积极影响。 其抗氧化特性可能有助于预防心血管疾病,使其成为心脏相关研究的关注对象 .
过敏和免疫学
This compound 已被研究用于其抗过敏作用,特别是其对肥大细胞组胺释放的影响。 这项研究对于开发治疗过敏反应和免疫系统调节的新方法具有重要意义 .
作用机制
Target of Action
Marmin, a natural coumarin, primarily targets the histamine receptor . Histamine receptors play a crucial role in inflammatory responses and gastric acid secretion. This compound also interacts with calcium channels , which are essential for various cellular functions, including muscle contraction and neurotransmitter release.
Mode of Action
This compound exhibits its action by antagonizing the histamine-induced contraction in a competitive manner . It inhibits the effects of endogenous acetylcholine and histamine , which are key mediators of inflammation and gastric acid secretion. Furthermore, this compound has been found to inhibit CaCl(2)-induced contraction in Ca(2+)-free Krebs solution .
Biochemical Pathways
This compound affects several biochemical pathways due to its interaction with histamine receptors and calcium channels. It influences the inflammatory response and gastric acid secretion pathways . By antagonizing histamine-induced contraction, this compound can modulate the biochemical pathways involved in inflammation and gastric acid secretion .
Pharmacokinetics
A high-performance thin-layer chromatographic (hptlc) method has been developed for the determination of this compound in the methanolic extract of the root bark of aegle marmelos This suggests that this compound can be absorbed and detected in biological systems
Result of Action
This compound exhibits significant anti-inflammatory potential . It has been found to have a relaxation effect on tracheal smooth muscle (TSM), which is epithelial-dependent through the release of prostaglandin E2 (PGE2) . . This suggests that this compound can potentially be used in the treatment of conditions involving smooth muscle contraction, such as asthma.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in the environment can affect the action of this compound. The extraction method and the part of the plant used can also influence the concentration and efficacy of this compound
生化分析
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Marmin’s action is complex and involves several interactions at the molecular level. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies are needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins. These processes can affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
7-[(E,6R)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O5/c1-13(4-8-17(20)19(2,3)22)10-11-23-15-7-5-14-6-9-18(21)24-16(14)12-15/h5-7,9-10,12,17,20,22H,4,8,11H2,1-3H3/b13-10+/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYKWTUUCOTGNS-JIIJFUIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/CC[C@H](C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318442 | |
| Record name | (+)-Marmin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14957-38-1 | |
| Record name | (+)-Marmin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14957-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Marmin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014957381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Marmin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does marmin exert its spasmolytic effect?
A1: this compound inhibits contractions in smooth muscle, such as the trachea, primarily by acting as an antagonist at histamine H1 receptors [, , ]. It competes with histamine for binding to these receptors, thus preventing histamine-induced contractions.
Q2: Does this compound affect other receptors involved in smooth muscle contraction?
A2: Yes, research indicates that this compound also exhibits a reversible non-competitive antagonist effect on M3 muscarinic acetylcholine receptors (AChM3) []. Additionally, it can inhibit the release of histamine from mast cells [].
Q3: Does this compound influence intracellular calcium levels?
A3: this compound has been shown to inhibit both the influx of extracellular calcium and the release of calcium from intracellular stores within smooth muscle cells []. This effect contributes to its spasmolytic action.
Q4: How does this compound affect the synthesis of histamine?
A4: Research shows that this compound can inhibit histamine synthesis by targeting the activity of L-histidine decarboxylase (HDC), the rate-limiting enzyme in histamine production [].
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C20H24O5, and its molecular weight is 344.4 g/mol [].
Q6: What are the key spectroscopic features of this compound?
A6: this compound's structure is characterized using various spectroscopic methods. Key data include UV-Vis, 1H-NMR, 13C-NMR, 2D-NMR (DEPT/HSQC, COSY, NOESY, HMBC), and IR spectra []. These techniques provide information on its functional groups and structural arrangement.
Q7: Is there information available regarding the material compatibility and stability of this compound under various conditions?
A7: The provided research articles primarily focus on the pharmacological aspects of this compound. Information regarding its material compatibility and stability under various conditions is limited and requires further investigation.
Q8: Are there any known catalytic properties or applications of this compound?
A8: The available research primarily focuses on the pharmacological properties of this compound, specifically its anti-allergic and smooth muscle relaxant effects. There is no mention of catalytic properties or applications in the provided context.
Q9: Have computational methods been used to study this compound?
A9: Yes, molecular docking studies have been conducted to investigate the interaction of this compound with various targets, including histamine H1 receptors, acetylcholine M3 receptors, cyclooxygenase (COX) enzymes, and neuroglobin [, , , ]. These studies help visualize the binding modes and estimate binding affinities.
Q10: Has molecular dynamics simulation been performed on this compound?
A10: Yes, molecular dynamics simulations have been used to study the interaction of this compound with histone deacetylase 2 (HDAC2), providing insights into the dynamic behavior of the complex and potential inhibitory mechanisms [].
Q11: What is known about the stability of this compound and strategies for its formulation?
A11: While detailed stability studies are limited in the provided research, one study mentions the synthesis of this compound acetonide [], which could indicate an attempt to improve stability or solubility. Further research is needed to explore formulation strategies for enhancing this compound's bioavailability and therapeutic potential.
Q12: Is there information about the safety profile, toxicology, and regulatory status of this compound?
A12: The research articles provided primarily focus on in vitro and ex vivo studies of this compound's pharmacological activities. Comprehensive toxicological data, long-term safety profiles, and regulatory information require further investigation.
Q13: What is known about the pharmacokinetic properties of this compound?
A13: The provided research primarily focuses on the pharmacodynamic aspects of this compound. Detailed pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME) profiles, require further investigation to understand its in vivo behavior.
Q14: What in vitro models have been used to study this compound's activity?
A14: this compound has been studied in various in vitro models, including isolated guinea pig trachea [, , , ], rat basophilic leukemia (RBL-2H3) cells [, ], and rat peritoneal mast cells (RPMCs) [].
Q15: What in vivo models have been used to study this compound?
A15: Research on this compound's effects in vivo includes studies on gastric mucosal protection in rats [] and neuroprotective effects against cadmium toxicity in BALB/c mice []. These studies suggest potential therapeutic benefits, but further research is needed.
Q16: Have clinical trials been conducted on this compound?
A16: The provided research does not mention any clinical trials conducted on this compound. Clinical studies are essential to assess its safety and efficacy in humans.
Q17: Is there information available on potential resistance mechanisms to this compound?
A17: The provided research primarily focuses on the immediate pharmacological effects of this compound. There is no mention of potential resistance mechanisms or cross-resistance with other compounds.
Q18: Are there any studies focusing on drug delivery, biomarker identification, or specific analytical methods related to this compound?
A18: The available research primarily focuses on the fundamental pharmacological activities of this compound. Information on targeted drug delivery strategies, potential biomarkers, and specialized analytical techniques requires further investigation.
Q19: Is there information available on the environmental impact and degradation of this compound?
A19: The provided research articles primarily focus on the pharmacological aspects of this compound. Data on its environmental impact, degradation pathways, and ecotoxicological effects require further investigation.
Q20: Are there any studies focusing on the dissolution, solubility, analytical method validation, and quality control related to this compound?
A20: The research provided primarily focuses on the in vitro and ex vivo activity of this compound. Information regarding its dissolution, solubility, analytical method validation, and quality control requires further investigation.
Q21: Is there information available on the immunogenicity, drug-transporter interactions, and drug-metabolizing enzyme interactions of this compound?
A21: The research presented primarily focuses on the immediate pharmacological effects of this compound. Data regarding its immunogenicity, drug-transporter interactions, and potential to induce or inhibit drug-metabolizing enzymes require further investigation.
Q22: Are there any studies focusing on the biocompatibility, biodegradability, potential alternatives, recycling, and research infrastructure related to this compound?
A22: The provided research focuses on the pharmacological properties and mechanisms of action of this compound. Information about its biocompatibility, biodegradability, alternatives, recycling strategies, and specific research infrastructure requires further exploration.
Q23: What is the historical context of this compound research?
A23: Aegle marmelos, the plant from which this compound is derived, has a long history of use in traditional medicine []. Scientific research on this compound and its pharmacological activities is relatively recent and continues to evolve.
Q24: What are some milestones in this compound research?
A24: Key milestones include the isolation and structural elucidation of this compound [], characterization of its spasmolytic effects [, , ], and identification of its molecular targets such as histamine H1 and acetylcholine M3 receptors [, ].
Q25: What are the potential cross-disciplinary applications of this compound research?
A25: this compound's multiple mechanisms of action make it relevant to various research areas, including allergy and inflammation [, ], respiratory diseases [, , ], gastrointestinal disorders [], and neuroprotection [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B191704.png)
